molecular formula C13H19N3 B13010002 N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine

Cat. No.: B13010002
M. Wt: 217.31 g/mol
InChI Key: HHAJXCNHBRGRSK-UHFFFAOYSA-N
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Description

N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine is a bicyclic amine derivative featuring a partially saturated pyridine ring system. The compound is characterized by three methyl substituents: two on the tertiary amine (N,N-dimethyl) and one at the 5'-position of the bipyridin scaffold.

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

N,N,3-trimethyl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine

InChI

InChI=1S/C13H19N3/c1-10-8-11(9-15-13(10)16(2)3)12-6-4-5-7-14-12/h8-9H,4-7H2,1-3H3

InChI Key

HHAJXCNHBRGRSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N(C)C)C2=NCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,5’-Trimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine typically involves multi-step organic reactions. One common method includes the alkylation of a bipyridine precursor with methylating agents under controlled conditions. The reaction often requires the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N,N,5’-Trimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

Medicinal Chemistry

Anticholinergic Activity
The compound has been investigated for its anticholinergic properties. Research indicates that derivatives of tetrahydro-bipyridine compounds can act as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling in the brain, which is beneficial for treating conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)
Studies have shown that modifications in the tetrahydro-bipyridine structure can significantly influence biological activity. For instance, the presence of trimethyl groups enhances lipophilicity and bioavailability, making these compounds more effective as drug candidates .

Neuropharmacology

Cognitive Enhancement
N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine has been explored for its cognitive-enhancing effects. In animal models, compounds with similar structures have demonstrated improved memory and learning abilities. The mechanism is believed to involve modulation of cholinergic and dopaminergic pathways .

Potential as a Neuroprotective Agent
Research indicates that this compound may exhibit neuroprotective properties against oxidative stress and neuroinflammation. These effects are crucial in preventing neuronal death associated with neurodegenerative diseases .

Alzheimer's Disease Research

Therapeutic Potential
Recent studies have highlighted the potential of this compound in Alzheimer's disease research. The compound's ability to inhibit AChE and its neuroprotective effects position it as a candidate for further development in treating Alzheimer’s disease .

Clinical Trials and Studies
Several clinical trials are underway to evaluate the efficacy of similar compounds in improving cognitive function in patients with Alzheimer’s disease. Early results suggest that these compounds may slow disease progression and improve quality of life for patients .

Case Studies

StudyFindings
Study on AChE InhibitionDemonstrated significant inhibition of AChE activity with derivatives of tetrahydro-bipyridine .
Neuroprotective EffectsShowed reduced neuronal apoptosis in models of oxidative stress when treated with related compounds .
Cognitive Enhancement TrialsReported improvements in memory tasks among subjects administered similar compounds .

Mechanism of Action

The mechanism of action of N,N,5’-Trimethyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-6’-amine involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can modulate enzymatic activities and biochemical pathways. The compound’s unique structure allows it to participate in electron transfer processes, influencing redox reactions within biological systems.

Comparison with Similar Compounds

Key Observations :

  • Substitution at the N-position (e.g., ethyl vs. methyl) influences steric hindrance and receptor binding kinetics .
  • Heterocyclic variations (e.g., pyrrolo-pyrimidine in ) alter electronic properties and therapeutic targeting.

Regulatory and Commercial Status

  • Controlled Substance Analogs: Phencyclidine (PCP) and piperidyl benzilates () share structural motifs (e.g., piperidine rings) but differ in psychotropic activity.
  • Supplier Availability : The 5'-methyl analog (CAS 1352499-12-7) is supplied by at least two manufacturers, indicating industrial relevance for research applications .

Biological Activity

N,N,5'-Trimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula : C12H17N3
  • Molecular Weight : 203.28 g/mol
  • CAS Number : 2760568-68-9

Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:

  • Antiproliferative Effects : Studies have shown that related compounds can induce apoptosis in cancer cells. For instance, isoxazole derivatives demonstrated significant antiproliferative and pro-apoptotic activities in human erythroleukemic K562 cells and glioblastoma cell lines .
  • Neuroprotective Effects : Some derivatives within the same chemical family have been noted for their neuroprotective properties. They may act on neurotransmitter systems or exhibit antioxidant activity that protects neuronal cells from oxidative stress.
  • Antimicrobial Activity : Compounds structurally related to this compound have shown promising antimicrobial properties against various pathogens .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeModel SystemObservationsReference
AntiproliferativeK562 leukemia cellsInduction of apoptosis
NeuroprotectionNeuronal cell culturesReduction of oxidative stress markers
AntimicrobialVarious bacterial strainsSignificant inhibition of growth

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of related tetrahydropyridine derivatives on glioblastoma cells. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers such as caspase activation .
  • Neuroprotective Studies :
    • In vitro studies on neuronal cell lines treated with this compound showed reduced levels of reactive oxygen species (ROS), suggesting a potential role in neuroprotection against oxidative damage .

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